N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
Description
Properties
IUPAC Name |
N-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-23-8-11-27(39-23)20-4-9-26-24(14-20)29(34-18-33-26)35-22-7-10-28(25(30)15-22)38-17-19-2-5-21(31)6-3-19/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYIJUNFFXHNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine, commonly referred to in research as a quinazoline derivative, has garnered attention due to its potential biological activities, particularly in the realm of oncology. This compound is structurally related to lapatinib, a well-known tyrosine kinase inhibitor used in cancer therapy.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C29H24ClFN4O5S
- Molecular Weight : 595.04 g/mol
- CAS Number : 1415561-66-8
The structure features a quinazolinamine core, which is pivotal for its biological activity, combined with various functional groups that enhance its pharmacological profile.
Research indicates that quinazoline derivatives like this compound primarily act as inhibitors of receptor tyrosine kinases (RTKs), particularly those involved in cell proliferation and survival pathways. The presence of the chloro and fluorophenyl groups is believed to enhance binding affinity to the ATP-binding site of these kinases, thereby inhibiting their activity.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of quinazoline derivatives:
- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent antiproliferative activity.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of the Bcl-2 family proteins, which are critical regulators of apoptosis.
- Case Studies : In a study involving multicellular tumor spheroids, this compound was shown to effectively penetrate tumor tissues and reduce viability significantly more than standard chemotherapy agents .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:
- COX Inhibition : Preliminary studies suggest that it may possess inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and pain pathways. The presence of methoxy groups in its structure may enhance selectivity towards COX-1 inhibition .
- In Vivo Models : Animal models have demonstrated that treatment with this compound results in reduced inflammatory markers and improved outcomes in conditions such as arthritis.
Research Findings Summary
Comparison with Similar Compounds
Structural Similarities and Variations
Key structural analogs and their distinguishing features are summarized below:
Structural Insights :
- The quinazoline core is conserved across analogs, essential for ATP-binding site interaction.
- Substituent variations (e.g., halogenated phenyl groups, alkoxy chains) influence target selectivity and pharmacokinetics. For example, the 4-fluorobenzyloxy group in lapatinib enhances HER2 affinity compared to 3-fluorobenzyloxy analogs .
- The furanyl-methylsulfonylethyl side chain in lapatinib improves metabolic stability and solubility compared to methoxy or chloropropoxy substituents .
Pharmacokinetic and Pharmacodynamic Comparisons
Transporter Interactions :
- Lapatinib is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), limiting its central nervous system (CNS) penetration.
Metabolic Stability :
Target Specificity :
- Lapatinib’s dual inhibition of EGFR/HER2 is unique among analogs. For example, N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxy-4-quinazolinamine selectively inhibits fibroblast growth factor receptor 1 (FGFR1), highlighting the impact of substituents on kinase selectivity .
Preparation Methods
Cyclocondensation of Anthranilamide and Aldehydes
The quinazolinone precursor is synthesized via iodine-mediated cyclocondensation of anthranilamide with substituted benzaldehydes. For example, reacting anthranilamide (1.36 g, 10 mmol) with 4-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (20 mL) under reflux for 6 hours yields 2-(4-fluorophenyl)quinazolin-4(3H)-one. This method achieves yields of 80–85% and is characterized by distinct NMR signals, including a singlet at δ 12.50 ppm for the lactam NH.
Chlorination of Quinazolinone
Conversion of the quinazolinone to the reactive 4-chloroquinazoline intermediate is achieved using phosphorus oxychloride (POCl₃). A mixture of 2-(4-fluorophenyl)quinazolin-4(3H)-one (2 mmol) and POCl₃ (5 mmol) in DMF (5 mL) is refluxed for 2 hours, yielding 4-chloro-2-(4-fluorophenyl)quinazoline with 85% efficiency. The chlorination is confirmed by the disappearance of the lactam NH signal in NMR and the emergence of a chlorine atom at C4.
Nucleophilic Substitution with Aniline Derivatives
The 3-chloro-4-[(4-fluorophenyl)methoxy]phenyl group is introduced via nucleophilic substitution. Reacting 4-chloroquinazoline (42 mg, 0.17 mmol) with 3-chloro-4-[(4-fluorophenyl)methoxy]aniline (0.20 mmol) in isopropanol under reflux for 2 hours affords the substituted quinazolinamine. This step typically achieves 56–71% yield, with NMR showing aromatic proton integrations consistent with the target structure.
Preparation of the Furan Side Chain
The 5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl moiety is synthesized through a Grignard reaction and subsequent functionalization.
Formation of the Grignard Reagent
5-Bromo-2-furaldehyde (II) is condensed with ethandiol to form a protected aldehyde, which is then converted to a Grignard reagent (III) using magnesium in tetrahydrofuran (THF). The molar ratio of 5-bromo-2-furaldehyde to THF is maintained at 1:6–10 (w/v), ensuring complete magnesium activation.
Catalytic Coupling with Fe(acac)₃
The Grignard reagent (III) is coupled to 6-iodo-4-quinazolinamine (I) under iron(III) acetylacetonate [Fe(acac)₃] catalysis. Reaction conditions include:
-
Solvent: N-Methylpyrrolidone (NMP)
-
Temperature: -20°C to 35°C (stepwise heating)
This method achieves a 70–75% yield of the furan-intermediate, which is subsequently deprotected and functionalized with 2-(methylsulfonyl)ethylamine via reductive amination.
Final Assembly of Lapatinib
The quinazoline core and furan side chain are coupled using palladium-catalyzed cross-coupling. However, patent data suggests a modified approach employing the pre-formed Grignard reagent (III) directly with the iodinated quinazolinamine (I) under Fe(acac)₃ catalysis. Post-reaction workup involves pH adjustment to 7–8, dilution with water (1:50–80 v/v), and recrystallization from ethanol to isolate Lapatinib as a yellow solid.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
X-ray diffraction of analogous compounds confirms planar quinazoline and furan rings, with dihedral angles of 85° between the planes.
Optimization and Scale-Up Considerations
Industrial synthesis emphasizes:
-
Solvent Selection: THF and NMP are preferred for their ability to dissolve intermediates and facilitate Grignard reactions.
-
Catalyst Loading: Fe(acac)₃ at 5 mol% reduces side reactions while maintaining cost efficiency.
-
Purification: Recrystallization from ethanol yields >98% purity, critical for pharmaceutical applications .
Q & A
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Researchers must adhere to strict personal protective equipment (PPE) guidelines, including:
- Skin protection: Nitrile gloves (tested for compatibility) and full-body protective clothing to avoid direct contact .
- Respiratory protection: Use NIOSH/CEN-approved respirators (e.g., P95 filters for low exposure; OV/AG/P99 for higher concentrations) .
- Eye protection: Safety glasses with side shields or face shields compliant with EN 166 or NIOSH standards .
- First aid: Immediate washing with soap/water for skin contact and medical consultation for inhalation exposure .
- Waste disposal: Avoid drainage contamination; follow institutional guidelines for hazardous waste .
Basic: How can the compound’s structural analogs guide initial SAR (Structure-Activity Relationship) studies?
Answer:
Comparative analysis of analogs (e.g., methoxy, morpholinyl, or nitro-substituted quinazolinamines) provides insights into:
- Bioactivity modulation: For example, methoxy groups enhance solubility, while fluorophenyl substitutions may improve target binding .
- Synthetic feasibility: Analogs with modified side chains (e.g., 3-(4-morpholinyl)propoxy) suggest viable routes for functional group introduction .
- Methodology: Use computational tools (e.g., molecular docking) to predict binding affinities and prioritize analogs for synthesis .
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?
Answer:
Conflicting toxicity classifications (e.g., Category 2A eye irritation vs. Category 4 oral toxicity ) require:
- Dose-response studies: Conduct in vitro assays (e.g., OECD 492 for eye irritation) across multiple concentrations to clarify thresholds .
- Metabolite analysis: Identify decomposition products under varying conditions (e.g., pH, temperature) using HPLC-MS to assess stability-linked toxicity .
- Cross-validation: Compare results with structurally similar compounds (e.g., N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine) to isolate substituent-specific effects .
Advanced: What experimental design optimizes synthesis yield while minimizing byproducts?
Answer:
Key strategies include:
- Catalyst screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of the furanyl and quinazolinamine moieties .
- Solvent optimization: Use polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to enhance reaction efficiency .
- Purification: Employ gradient flash chromatography or recrystallization (methanol/water) to isolate high-purity product (>95% by HPLC) .
Advanced: How should researchers design studies to evaluate environmental persistence and ecotoxicity?
Answer:
Follow tiered testing frameworks:
- Phase 1 (Lab):
- Hydrolysis/photolysis: Assess stability under UV light (254 nm) and varying pH (3–9) using LC-UV .
- LogP determination: Measure octanol-water partitioning to predict bioaccumulation potential .
- Phase 2 (Microcosm):
- Soil/water systems: Monitor degradation pathways via NMR and microbial activity assays (e.g., OECD 307) .
- Phase 3 (Ecotoxicology):
- Daphnia magna/ algae assays: Conduct acute/chronic toxicity tests (OECD 202/201) to establish EC₅₀ values .
Basic: What analytical techniques validate the compound’s purity and structural integrity?
Answer:
- Purity: HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against standards .
- Structural confirmation:
- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfonyl ethylamino methyl-furanyl) .
- HRMS: Confirm molecular formula (e.g., C₃₀H₂₅ClFN₅O₄S) with <5 ppm mass accuracy .
Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
Answer:
- Process intensification: Use flow chemistry for exothermic reactions (e.g., nitro reduction) to improve safety and yield .
- Byproduct mapping: Implement PAT (Process Analytical Technology) tools (e.g., FTIR in-line monitoring) for real-time impurity detection .
- Quality-by-Design (QbD): Optimize critical parameters (e.g., stoichiometry, agitation rate) via DoE (Design of Experiments) .
Basic: How does the compound’s solubility profile influence formulation for in vivo studies?
Answer:
- Solubility screening: Test in PBS, DMSO, and lipid-based vehicles; low aqueous solubility (<0.1 mg/mL) may necessitate nanoformulation .
- Salt formation: Explore hydrochloride or mesylate salts to enhance bioavailability .
- Methodology: Use shake-flask method with UV quantification (λ = 280 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
